Product packaging for 4-(Cyclohex-1-EN-1-YL)butanoic acid(Cat. No.:CAS No. 2826-55-3)

4-(Cyclohex-1-EN-1-YL)butanoic acid

Cat. No.: B14737071
CAS No.: 2826-55-3
M. Wt: 168.23 g/mol
InChI Key: FXFRNQWBJLNJHC-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-EN-1-YL)butanoic acid is an organic compound with the molecular formula C10H16O2 . It features a cyclohexene ring, a structure known for its utility as a building block and intermediate in synthetic organic chemistry. Researchers may employ this compound in the development of novel pharmacologically active molecules, agrochemicals, and materials science. Its structure, which combines an aliphatic carboxylic acid chain with an unsaturated cycloalkene ring, provides two distinct reactive sites for further chemical modification, such as condensation reactions at the acid group or addition reactions across the alkene's double bond. This makes it a versatile precursor for synthesizing more complex, functionalized cyclic compounds. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B14737071 4-(Cyclohex-1-EN-1-YL)butanoic acid CAS No. 2826-55-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2826-55-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-(cyclohexen-1-yl)butanoic acid

InChI

InChI=1S/C10H16O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h5H,1-4,6-8H2,(H,11,12)

InChI Key

FXFRNQWBJLNJHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCCC(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Cyclohex 1 En 1 Yl Butanoic Acid and Its Chemical Analogues

Direct Synthesis Approaches to 4-(Cyclohex-1-EN-1-YL)butanoic Acid

Direct synthesis of this compound can be achieved through a variety of reactions, including those involving organoboranes and hydroboration techniques.

Homologation Reactions from Organoboranes for Carboxylic Acid Formation

Homologation, the process of extending a carbon chain by a single carbon atom, is a powerful tool in organic synthesis. nih.govresearchgate.net The conversion of organoboranes into carboxylic acids represents a key application of this strategy. One-carbon homologation of organoboranes can be used to synthesize homologated boronic acids and esters from boronic esters. acs.org A general and practical method for converting aldehydes to one-carbon homologated carboxylic acids involves the use of trichloromethyl carbinols as intermediates. organic-chemistry.org This two-step process first involves the trichloromethylation of an aldehyde, followed by treatment with sodium borohydride (B1222165) or sodium phenylseleno(triethyl)borate to yield the carboxylic acid. organic-chemistry.org This method is notable for its operational simplicity and high yields. organic-chemistry.org

Starting Material Reagents Key Intermediate Product Reference
Aldehyde1. Trichloromethide 2. NaBH4 or NaB(SePh)Et3Trichloromethyl carbinolHomologated Carboxylic Acid organic-chemistry.org
Boronic Esters--Homologated Boronic Acids/Esters acs.org

Hydroboration-Based Synthetic Routes Utilizing Alkenes

Hydroboration is a versatile reaction in organic synthesis, allowing for the conversion of alkenes and alkynes into a wide range of functional groups. nih.govlibretexts.org The hydroboration of dienes, in particular, provides a route to organoborane intermediates that can be further transformed. iupac.org Catalytic hydroboration has emerged as a powerful method, although the hydroboration of dienes remains a less explored area. nih.gov The reaction of dienes with a hydroborating agent adds a hydrogen and a boryl group across the double bonds, leading to the formation of bis(boryl)alkanes. researchgate.net

The choice of hydroborating agent and catalyst can influence the regioselectivity of the reaction. For instance, the use of disiamylborane, a bulky hydroborating agent, allows for the selective hydroboration of terminal alkynes to yield aldehydes after oxidation. libretexts.org Similarly, sodium aminodiboranate (NaADBH) has been shown to be an effective reagent for the hydroboration of carboxylic acids to produce primary alcohols with high yields and selectivity. organic-chemistry.org

Substrate Type Hydroborating Agent Key Feature Typical Product Reference
DienesBorane (in THF), ThexylboraneCyclic hydroborationB-alkylboracyclanes iupac.org
1,3-DienesPinacolborane (pinBH) with Ni catalyst1,4-Hydroboration(Z)-Allylboron reagents nih.gov
Terminal AlkynesDisiamylboraneAnti-Markovnikov additionAldehydes (after oxidation) libretexts.org
Carboxylic AcidsSodium aminodiboranate (NaADBH)Reduction to primary alcoholsPrimary Alcohols organic-chemistry.org

Multistep Synthetic Pathways Involving Cyclohexenone and Butanoic Acid Scaffolds

Multistep synthetic strategies often provide greater control over the final product's stereochemistry and functionality. The synthesis of cyclohexenone derivatives, which can serve as precursors to this compound, can be achieved through various methods, including the dehydrogenation of cyclohexanones using a palladium catalyst and oxygen as the oxidant. organic-chemistry.org Furthermore, 4-amino butanoic acid derivatives have been synthesized and utilized as intermediates in the preparation of statin analogues. google.com These multistep approaches allow for the construction of complex molecular architectures from simpler, readily available starting materials.

Advanced Synthetic Transformations for 4-Substituted Butanoic Acid Derivatives

The synthesis of substituted butanoic acid derivatives often requires more advanced and specialized synthetic methods to achieve the desired chemical structure and stereochemistry.

Strategies Employing Nitro-Aldol Reactions and Asymmetric 1,4-Michael Additions

The nitro-aldol, or Henry reaction, is a classical carbon-carbon bond-forming reaction that combines a nitroalkane and an aldehyde or ketone to form β-nitro alcohols. encyclopedia.pubwikipedia.org This reaction is analogous to the aldol (B89426) condensation. ncert.nic.in The products of the Henry reaction are synthetically useful as they can be converted into other functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. encyclopedia.pubwikipedia.org The acidity of the α-hydrogens in nitroalkanes (pKa around 10) facilitates their deprotonation and subsequent nucleophilic attack on a carbonyl carbon. youtube.com

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of carbon-carbon bond formation. masterorganicchemistry.comwikipedia.org When an enolate acts as the nucleophile in a 1,4-addition, the reaction is specifically termed a Michael addition. youtube.com Asymmetric Michael additions, often facilitated by chiral catalysts, are crucial for synthesizing enantiomerically enriched compounds. beilstein-journals.orgmdpi.com For instance, the addition of acetaldehyde (B116499) to nitroalkenes catalyzed by a chiral diphenylprolinol silyl (B83357) ether proceeds through an enamine intermediate to yield β-substituted GABA derivatives. mdpi.com

Reaction Reactants Key Feature Product Type Reference
Henry (Nitro-Aldol) ReactionNitroalkane + Aldehyde/KetoneBase-catalyzed C-C bond formationβ-Nitro alcohols wikipedia.orgorganic-chemistry.org
Asymmetric Michael AdditionEnolate (or other soft nucleophile) + α,β-Unsaturated Carbonyl1,4-conjugate addition1,5-Dicarbonyl compounds (from enolate donor) wikipedia.orgyoutube.com
Asymmetric Michael AdditionAcetaldehyde + NitroalkeneChiral organocatalystβ-Substituted GABA derivatives mdpi.com
Asymmetric Michael Addition1,3-Dicarbonyl compound + NitroalkeneChiral catalyst (e.g., calix organic-chemistry.orgthiourea)Chiral nitro carbonyl compounds beilstein-journals.org

One-Pot Synthesis Techniques for Efficient Preparation of Butanoic Acid Intermediates

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. organic-chemistry.org Such methodologies have been developed for the preparation of various heterocyclic compounds and other complex molecules. For example, a one-pot synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones from aniline (B41778) derivatives has been reported. organic-chemistry.org Similarly, a lipase-catalyzed one-pot procedure can convert carboxylic acids into substituted amides via in-situ ester formation followed by aminolysis. conicet.gov.ar The decarboxylation of α-amino acids to their corresponding amines can also be achieved in a one-pot sequence. researchgate.net In the context of butanoic acid derivatives, a one-pot, three-step cascade reaction involving a Michael addition, anion-oxidative hydroxylation, and cyclization has been used to synthesize multisubstituted chiral butyrolactonimidates, which are versatile intermediates for preparing substituted butyrolactones. nih.gov

Exploration of Cycloaddition Reactions in the Construction of Cyclohexene-Containing Compounds

Cycloaddition reactions represent a powerful and atom-economical approach for the synthesis of cyclic compounds, and are particularly valuable for constructing the cyclohexene (B86901) core found in numerous natural products and pharmaceutical agents. wvu.edu Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings with a double bond. wvu.edu

The quintessential Diels-Alder reaction involves the concerted interaction of a conjugated diene (a four-electron system) with a dienophile (a two-electron system) to generate a cyclohexene derivative. wvu.edu This reaction is known for its high stereospecificity and predictability. The process typically requires heat, although many instances proceed spontaneously at room temperature. The efficiency of the Diels-Alder reaction is often enhanced when the dienophile is substituted with electron-withdrawing groups, such as carbonyl (CHO, COR), carboxyl (COOH, COOR), cyano (CN), or nitro (NO2) functionalities.

A notable example is the reaction between cyclopentadiene, which is locked in the reactive s-cis conformation, and maleic anhydride (B1165640), which occurs rapidly at room temperature to form a bicyclic product. wvu.edu Cyclic dienes are particularly reactive in Diels-Alder reactions due to their fixed conformation. wvu.edu The versatility of this reaction allows for the creation of complex polycyclic systems in a single step. libretexts.org

Recent advancements have expanded the scope of cycloaddition strategies for cyclohexene synthesis. For instance, a cascade reaction involving N-methoxyacrylamides and allenyl acetates has been developed to produce functionalized cyclohexenes. acs.org This method proceeds through an initial vinyl C–H metalation, followed by allene (B1206475) insertion and elimination to form a 1,3-diene intermediate in situ, which then undergoes a self-[4+2] cycloaddition. acs.org

Furthermore, manganese(I)-catalyzed C–H dienylation of indoles with allenyl benzoates provides access to C2-dienylated indoles. acs.org These intermediates can be trapped in a one-pot process with various dienophiles, such as N-alkylated maleimides, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and diethyl azodicarboxylate (DEAD), to yield complex indole-cyclohexene hybrids. acs.org This single-flask protocol circumvents the instability of the dienylated intermediates and offers an efficient route to highly substituted motifs. acs.org

The strategic use of strained cyclic alkynes, like cyclohexyne (B14742757) and cyclopentyne, in cycloaddition reactions has also been explored for the synthesis of novel heterocyclic compounds. nih.gov These intermediates can be trapped to form bicyclic systems, demonstrating the broad applicability of cycloaddition methodologies in constructing diverse molecular architectures containing the cyclohexene moiety. nih.gov

Table 1: Examples of Dienophiles in Diels-Alder Reactions

Dienophile Type Functional Group (Z)
Carbonyl -CHO, -COR
Carboxyl -COOH, -COOR, -COCl
Cyano -CN
Nitro -NO2
Others -CH2OH, -Ar, -CH2Cl, -CH2NH2, -CH2CN, -CH2COOH, C=C, Halogen

Data sourced from multiple studies on Diels-Alder reactions.

Stereoselective Synthesis of Enantiopure Butanoic Acid Building Blocks and Analogues

The synthesis of enantiomerically pure butanoic acid derivatives is of significant interest in medicinal chemistry, as these chiral building blocks are crucial components of many pharmaceutical compounds. nih.govnih.gov A variety of stereoselective strategies have been developed, often employing biocatalysis and chiral auxiliaries to achieve high enantiomeric excess (ee).

One effective method combines lipase (B570770) catalysis with a Mitsunobu esterification. nih.gov In this approach, a racemic secondary alcohol is treated with a lipase to selectively acylate one enantiomer, typically forming a butanoate. The resulting mixture of an enantiopure butanoate and the unreacted alcohol enantiomer can then be subjected to Mitsunobu conditions. This inverts the stereocenter of the remaining alcohol, leading to a high yield of the opposite enantiomer of the butanoate, both with high ee. nih.gov This methodology has been successfully applied to produce enantiopure butanoates from various racemic alcohols. nih.gov

Biocatalytic reductions of ketoesters are another powerful tool for accessing chiral hydroxybutanoates. For example, the key intermediate for the synthesis of Atorvastatin, ethyl (R)-4-cyano-3-hydroxybutyrate, was prepared via an enzymatic process. nih.gov This involved the ketoreductase-catalyzed conversion of a 4-chloro-3-ketobutyric acid derivative. nih.gov Similarly, (S)-4-chloro-3-hydroxybutanoic acid methyl ester, an intermediate for an HMG-CoA reductase inhibitor, was synthesized by the reduction of the corresponding ketoester using cell suspensions of Geotrichum candidum, achieving a 95% reaction yield and 96% ee. nih.gov

The use of chiral auxiliaries, such as Evans' oxazolidinones, provides a reliable method for stereoselective synthesis. For instance, a stereoselective conjugate addition of vinylmagnesium chloride to a chiral α,β-unsaturated N-acyl oxazolidinone, followed by α-methylation, was used to obtain a (2R, 3R)-2,3-dimethyl-4-pentenoic acid derivative, a precursor for tri-substituted γ-butyrolactones. researchgate.net

Furthermore, ruthenium-catalyzed enantioselective hydrogenation of α,β-unsaturated carboxylic acids represents a direct approach to chiral butanoic acid derivatives. researchgate.net This method has been applied to the synthesis of various enantiopure isoprenoid building blocks. researchgate.net

These diverse strategies, leveraging enzymatic transformations, chiral auxiliaries, and asymmetric catalysis, enable the efficient and highly stereoselective synthesis of a wide range of enantiopure butanoic acid building blocks and their analogues, which are essential for the development of chiral drugs. wiley.com

Table 2: Compound Names Mentioned

Compound Name
This compound
1,3-butadiene
1,3-diphenyl-2-chloropropene-1-one
1-(4-chlorophenyl)-5-phenyl-4-methyl-2,4-pentadiene-1-one
1-(4-methoxyphenyl)-5-phenyl-4-methyl-2,4-pentandiene-1-one
2-chloroacetophenone
3-chloro-1-(2-thienyl)-1-propanol
3-chloro-1-phenylpropanol
3-sulfolene
4-Cyclohexene-cis-dicarboxylic Acid Anhydride
α-methyl cinnamaldehyde
Atorvastatin
benzaldehyde
Butan-1-ol
Butanal
Butanoic acid
Butanoyl chloride
Butyl acetate
Cyclopentadiene
Diethyl azodicarboxylate (DEAD)
Dimethyl acetylenedicarboxylate (DMAD)
Ethyl (R)-4-cyano-3-hydroxybutyrate
Maleic anhydride
N-Methylpentanamide
Pentanenitrile

Chemical Reactivity and Transformation Mechanisms of 4 Cyclohex 1 En 1 Yl Butanoic Acid

Reactivity Profiles of the Cyclohexene (B86901) Moiety

The reactivity of the cyclohexene ring is primarily characterized by the susceptibility of its endocyclic double bond to electrophilic attack and oxidative cleavage.

Electrophilic Additions and Their Regiochemical Implications

The π electrons of the carbon-carbon double bond in the cyclohexene ring are nucleophilic and readily attack electrophiles, leading to the formation of two new sigma bonds. libretexts.orgwikipedia.org This process, known as electrophilic addition, is a cornerstone of alkene chemistry. The regioselectivity of these additions to the unsymmetrically substituted double bond of 4-(cyclohex-1-en-1-yl)butanoic acid is a critical consideration.

In the case of hydrohalogenation (addition of HX), the reaction proceeds via a carbocation intermediate. youtube.com According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already bears more hydrogen atoms, leading to the formation of the more stable carbocation on the more substituted carbon. youtube.com The subsequent attack by the halide nucleophile results in the major product. For instance, the addition of HBr to this compound is expected to yield 4-(1-bromocyclohexyl)butanoic acid as the primary product.

The addition of halogens, such as bromine (Br₂), typically proceeds through a cyclic halonium ion intermediate. youtube.comchemguide.co.uk The nucleophilic attack by the bromide ion then occurs from the anti-face, resulting in trans-addition. lasalle.edu In the context of this compound, this would lead to the formation of a trans-dibromo derivative. The presence of the butanoic acid side chain can influence the stereochemical outcome.

Table 1: Regiochemical Outcomes of Electrophilic Additions to this compound

ReagentIntermediateMajor ProductRegioselectivity
HBrCarbocation4-(1-Bromocyclohexyl)butanoic acidMarkovnikov
Br₂Bromonium iontrans-4-(1,2-Dibromocyclohexyl)butanoic acidAnti-addition
H₂O/H⁺Carbocation4-(1-Hydroxycyclohexyl)butanoic acidMarkovnikov

Oxidative Transformations of the Olefinic Bond

The double bond of the cyclohexene moiety is also susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃), followed by an appropriate workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond to yield dicarboxylic acids. organic-chemistry.org In the case of this compound, this would result in the formation of adipic acid and succinic acid.

Milder oxidation conditions can lead to the formation of diols. For example, treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃) yields a cis-diol. Epoxidation of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, which can then be hydrolyzed to a trans-diol.

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification and Amidation Reactions for Derivatization

Carboxylic acids readily undergo esterification when treated with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. quora.com For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would produce ethyl 4-(cyclohex-1-en-1-yl)butanoate. quora.com

Amidation, the formation of amides from carboxylic acids, can be achieved by reacting the carboxylic acid with an amine. organic-chemistry.org This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. britannica.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide.

Table 2: Derivatization of the Carboxylic Acid Functionality

ReactionReagentsProduct Class
EsterificationAlcohol, Acid CatalystEster
AmidationAmine, Coupling Agent (e.g., DCC)Amide
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acyl Chloride

Selective Reduction Pathways to Aldehydes and Alcohols

The reduction of the carboxylic acid group can lead to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid all the way to the corresponding primary alcohol, 4-(cyclohex-1-en-1-yl)butan-1-ol. britannica.comlibretexts.org

The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. libretexts.org However, specialized methods have been developed to achieve this. One approach involves the use of a bulky reducing agent that is less reactive, or by first converting the carboxylic acid to a derivative that is more amenable to partial reduction. rsc.orgnih.govresearchgate.net

Functional Group Tolerance and Orthogonality in Complex Chemical Transformations

The presence of two distinct functional groups in this compound necessitates careful consideration of functional group tolerance and orthogonality in synthetic planning. Orthogonal protection strategies can be employed to selectively react one functional group while leaving the other intact.

For instance, if a reaction targeting the carboxylic acid requires conditions that would also affect the double bond (e.g., strong reducing agents), the double bond could be temporarily protected. Conversely, if a transformation of the double bond is desired without affecting the carboxylic acid, the acid could be converted to a less reactive ester or amide.

The ability to selectively manipulate one functional group in the presence of the other is a key principle in modern organic synthesis and is crucial for the efficient construction of complex molecules derived from this compound. acs.orgacs.org

Mechanistic Investigations of Intramolecular Cyclizations and Rearrangement Processes

The intramolecular reactions of this compound are typically initiated by the activation of either the carboxylic acid moiety or the double bond within the cyclohexene ring, usually through protonation by a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid. These conditions can promote two primary competing pathways: an intramolecular Friedel-Crafts-type acylation and an intramolecular lactonization. The prevailing mechanism is often influenced by the specific reaction conditions, including the nature of the acid catalyst, temperature, and reaction time.

One of the principal transformation pathways for this compound under strong acid catalysis is an intramolecular electrophilic attack of the activated carboxyl group onto the electron-rich double bond of the cyclohexene ring. This reaction is analogous to the well-established intramolecular Friedel-Crafts acylation of aromatic systems.

The proposed mechanism commences with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid, which then loses a molecule of water to form a highly electrophilic acylium ion. This intermediate is resonance-stabilized. The subsequent step involves the intramolecular attack of the nucleophilic π-bond of the cyclohexene ring on the acylium ion. This cyclization event leads to the formation of a tertiary carbocation intermediate. The positive charge in this intermediate is located on a carbon atom of the cyclohexane (B81311) ring. A subsequent deprotonation step, often facilitated by the conjugate base of the acid catalyst, re-establishes neutrality and yields the final spirocyclic ketone product.

While specific kinetic data for the cyclization of this compound is not extensively documented in publicly available literature, studies on the analogous cyclization of 4-phenylbutanoic acid to α-tetralone provide valuable insights into the reaction's feasibility and the conditions typically employed. These studies demonstrate that polyphosphoric acid is an effective catalyst for such transformations.

Table 1: Illustrative Conditions for Intramolecular Acylation of an Analogous Compound

ReactantCatalystTemperature (°C)Reaction Time (h)ProductYield (%)
4-Phenylbutanoic AcidPolyphosphoric Acid (PPA)1002α-Tetralone~90
4-(p-Tolyl)butanoic AcidPolyphosphoric Acid (PPA)1001.57-Methyl-α-tetralone~95

This data is based on analogous reactions and serves to illustrate typical conditions and yields.

In competition with the Friedel-Crafts-type acylation, this compound can also undergo intramolecular lactonization. This pathway is particularly relevant for γ,δ-unsaturated acids and involves the addition of the carboxylic acid's hydroxyl group across the double bond of the cyclohexene ring.

The mechanism for acid-catalyzed lactonization is initiated by the protonation of the double bond in the cyclohexene ring. This electrophilic addition of a proton results in the formation of a tertiary carbocation on the adjacent carbon atom. The proximity of the carboxylic acid group allows for its hydroxyl oxygen to act as an intramolecular nucleophile, attacking the carbocationic center. This ring-closing step forms a protonated lactone intermediate. The final step involves the deprotonation of the carbonyl oxygen, typically by a solvent molecule or the conjugate base of the acid catalyst, to yield the stable lactone product. The formation of a five- or six-membered ring is generally favored in such cyclizations.

The regioselectivity of this reaction, specifically which carbon of the double bond is protonated, is governed by the stability of the resulting carbocation. In the case of this compound, protonation at the C-2 position of the cyclohexene ring would lead to a more stable tertiary carbocation at C-1, which is then trapped by the carboxylic acid.

Table 2: Plausible Products from Competing Mechanistic Pathways

Starting MaterialReaction PathwayKey IntermediateProduct(s)
This compoundIntramolecular Friedel-Crafts-Type AcylationAcylium ion, tertiary carbocationSpiro[4.5]decan-6-one
This compoundIntramolecular LactonizationTertiary carbocationOctahydronaphthalene-4a(2H)-carboxylic acid lactone

It is important to note that rearrangements of the carbocation intermediates can also occur, potentially leading to a mixture of products. The exact product distribution between the acylation and lactonization pathways, as well as any rearranged products, would be highly dependent on the specific reaction conditions employed. Detailed mechanistic studies involving kinetic analysis, isotopic labeling, and computational modeling would be necessary to fully elucidate the intricacies of these transformations for this compound.

Computational and Theoretical Investigations of 4 Cyclohex 1 En 1 Yl Butanoic Acid

Quantum Chemical Calculations for Molecular Insight

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like 4-(cyclohex-1-en-1-yl)butanoic acid can be understood at the electronic level. These computational methods provide detailed information about molecular geometry, electronic structure, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular structure. researchgate.net Such studies reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The optimized geometry from these calculations provides thermodynamic data, including enthalpies and Gibbs free energies at standard conditions (298.15 K and 1.0 atm). biointerfaceresearch.com Key outputs from these theoretical analyses include the molecule's dipole moment and various geometrical parameters, which are crucial for understanding its physical properties and intermolecular interactions. biointerfaceresearch.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Intramolecular Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. libretexts.orgpearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

For butanoic acid derivatives, the energies of these orbitals are calculated to analyze the potential for intramolecular charge transfer (ICT). biointerfaceresearch.com ICT occurs when an electron is transferred from a donor part of the molecule to an acceptor part upon electronic excitation. The spatial distribution of the HOMO and LUMO can indicate the direction of this charge transfer. rsc.org In many organic molecules, the HOMO is often located on the electron-rich (donor) part, while the LUMO is on the electron-deficient (acceptor) part. libretexts.orgrsc.org This separation of orbitals facilitates ICT, which is a key process in many chemical and biological phenomena.

The table below presents a hypothetical representation of HOMO-LUMO energy values and the energy gap for this compound, as would be derived from DFT calculations.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE) 5.3

This table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Natural Bond Orbital (NBO) Analysis for Assessing Stability and Reactivity

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and conjugative interactions within a molecule. wisc.edu It examines the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. rsc.org The magnitude of the stabilization energy (E2) associated with these interactions indicates the strength of the delocalization.

Electrostatic Potential Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map illustrates regions of varying electron density on the molecular surface. researchgate.net

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green regions denote areas of neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The area around the C=C double bond in the cyclohexene (B86901) ring would also exhibit some negative potential. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be represented by a region of positive potential (blue), indicating its acidic nature and susceptibility to nucleophilic attack.

Molecular Modeling and Docking Studies for Hypothetical Interactions

Molecular modeling and docking are computational techniques that have become indispensable in drug discovery and materials science. nih.govresearchgate.net These methods allow for the prediction and analysis of the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or a nucleic acid. mdpi.com

Molecular docking simulations aim to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. mdpi.com The process involves sampling various conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these conformations. nih.gov

For this compound, hypothetical docking studies could be performed against various enzymes or receptors to explore its potential biological activities. For instance, given its structural similarity to some fatty acids, it could be docked into the active site of enzymes involved in lipid metabolism. The results of such studies, typically presented as binding energies (in kcal/mol), can help in identifying potential biological targets and in the rational design of new molecules with improved affinity and selectivity. mdpi.com

The table below illustrates a hypothetical outcome of a docking study for this compound against a target protein.

ParameterValue
Binding Energy (kcal/mol)-7.2
Key Interacting ResiduesTYR 84, SER 122, PHE 210
Type of InteractionsHydrogen Bond, Hydrophobic Interaction

This table is for illustrative purposes and represents the type of data generated from molecular docking studies.

Conformational Analysis and Dynamics of the Butanoic Acid Scaffold

The butanoic acid scaffold in this compound possesses significant conformational flexibility. mdpi.commdpi.com Understanding the different possible conformations and their relative energies is crucial, as the three-dimensional structure of a molecule dictates its physical properties and biological activity.

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative populations. sapub.org For the butanoic acid chain, rotation around the C-C single bonds can lead to various staggered and eclipsed conformations. The presence of the bulky cyclohexene ring influences the preferred conformations of the butanoic acid side chain due to steric hindrance. sapub.org

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the potential energy surface of the molecule and identify the low-energy conformers. sapub.org Molecular dynamics simulations can further provide insights into the dynamic behavior of the butanoic acid scaffold, showing how it flexes and changes its conformation over time at a given temperature. This dynamic nature can be important for its interaction with biological receptors, as it may need to adopt a specific conformation to fit into a binding site.

Advanced Analytical Methodologies for Characterization and Quantification of 4 Cyclohex 1 En 1 Yl Butanoic Acid

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 4-(cyclohex-1-en-1-yl)butanoic acid, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different chemical environments of the hydrogen atoms. docbrown.info For this compound, distinct signals would be expected for the vinyl proton on the cyclohexene (B86901) ring, the protons on the carbons adjacent to the double bond and the carboxyl group, the aliphatic protons of the butyl chain, and the remaining protons of the cyclohexene ring. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and integration (relative number of protons) of each signal are key to assigning protons to their specific locations. For instance, the vinyl proton would appear in the characteristic downfield region for alkenes, while the acidic proton of the carboxylic acid would be a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For this compound, ten distinct signals would be anticipated, corresponding to each of its ten carbon atoms. The chemical shifts are indicative of the carbon type: the carboxyl carbon (C=O) would have the largest chemical shift, followed by the two sp²-hybridized carbons of the double bond. The remaining sp³-hybridized carbons of the cyclohexene ring and the butanoic acid chain would appear at upfield chemical shifts. docbrown.info

Interactive Data Table: Predicted NMR Data for this compound

Note: The following data are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum displays characteristic absorption bands that correspond to particular functional groups. For this compound, the most prominent features would be:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. docbrown.inforesearchgate.net

A strong C=O (carbonyl) stretching band for the carboxylic acid, appearing around 1710-1760 cm⁻¹. researchgate.net

A C=C stretching band for the cyclohexene ring, which is of medium intensity, around 1650 cm⁻¹.

C-H stretching bands for both the sp² (alkene) and sp³ (alkane) carbons, typically appearing just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. While the selection rules differ from IR, it is also highly effective for identifying the key functional groups and is particularly sensitive to the non-polar C=C bond of the cyclohexene ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Mass Spectrometry (MS, HR-ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 168.11503 g/mol . epa.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This is a soft ionization technique that is particularly well-suited for analyzing carboxylic acids. In negative ion mode, it would readily detect the deprotonated molecule, [M-H]⁻, providing a highly accurate mass measurement that can confirm the elemental composition (C₁₀H₁₆O₂).

Fragmentation Analysis: In electron ionization (EI) or tandem MS (MS/MS) experiments, the molecule is fragmented into smaller, characteristic ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da). libretexts.org

Loss of the carboxyl group (•COOH, 45 Da). libretexts.org

Cleavage of the bond between the alpha and beta carbons of the butanoic acid chain.

Retro-Diels-Alder fragmentation of the cyclohexene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbon-carbon double bond (C=C) within the cyclohexene ring. This isolated double bond is expected to exhibit a π → π* transition, resulting in an absorption maximum (λmax) in the ultraviolet region, typically below 200 nm. The carboxylic acid group itself shows a weak n → π* transition at a longer wavelength, around 200-210 nm. The UV-Vis spectrum is generally less structurally informative for this compound compared to NMR or MS but can be useful for quantitative analysis if no other interfering chromophores are present. science-softcon.descience-softcon.de

Chromatographic Separation Techniques

Chromatography is indispensable for isolating this compound from complex matrices, such as those found in environmental or industrial samples, before its analysis. nih.gov

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC×GC) for Volatile Compound Analysis

Gas chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds. nsf.gov Because carboxylic acids can exhibit poor peak shape due to their polarity and tendency to adsorb onto the GC column, a derivatization step is often employed. chromatographyonline.com This typically involves converting the carboxylic acid to a more volatile and less polar ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester), prior to analysis. nsf.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for both the separation of the compound from a mixture based on its retention time and its positive identification based on its mass spectrum. researchgate.netnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples like oil sands process-affected water, which contains thousands of different naphthenic acid isomers, comprehensive two-dimensional GC (GC×GC) offers significantly enhanced separation power. nih.govresearchgate.net In GC×GC, the effluent from a primary GC column is subjected to a second, much faster separation on a secondary column with a different stationary phase. nih.govresearchgate.net This results in a two-dimensional chromatogram with vastly improved resolution, allowing for the separation of co-eluting isomers and providing distinct isomer profiles that are unattainable with conventional one-dimensional GC. nih.gov This technique, often coupled with time-of-flight mass spectrometry (TOF-MS), is instrumental in the isomer-specific monitoring of naphthenic acids in environmental systems. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Mixture Separation

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation of this compound from complex mixtures. tandfonline.comresearchgate.net These methods are particularly useful for analyzing non-volatile compounds like carboxylic acids. hplc.eu

UPLC, with its use of smaller particle size columns (typically under 2 μm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. tandfonline.comresearchgate.net For the analysis of organic acids, reversed-phase UPLC methods are commonly employed. A typical setup might involve a C18 column and a mobile phase consisting of a gradient of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing a buffer to control the pH. tandfonline.comresearchgate.net The choice of mobile phase and pH is critical for achieving optimal separation and peak shape, as it influences the ionization state of the carboxylic acid group. lcms.cz

The detection of this compound in HPLC and UPLC systems can be achieved using various detectors. While UV detectors are common, they may lack the necessary selectivity for complex samples. Mass spectrometry (MS) detectors, on the other hand, provide highly selective and sensitive detection, making them ideal for identifying and quantifying the target analyte, even at low concentrations. lcms.cz

Table 1: Comparison of HPLC and UPLC for Organic Acid Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Resolution GoodExcellent
Analysis Time LongerShorter (often under 3-8 minutes) lcms.cznih.gov
Sensitivity GoodHigher
System Pressure LowerHigher

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Integrated Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of this compound. The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). tandfonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. shimadzu.comphcogj.com However, due to the low volatility of carboxylic acids like this compound, derivatization is typically required to convert it into a more volatile form before GC analysis. youtube.comlmaleidykla.lt This process involves chemically modifying the carboxylic acid group to increase its volatility. youtube.com Once derivatized, the compound can be separated by the gas chromatograph and subsequently identified and quantified by the mass spectrometer. The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for the derivatized analyte, which serves as a chemical fingerprint for its identification. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly versatile technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. lcms.cz A significant advantage of LC-MS for analyzing this compound is that it often does not require derivatization, as the compound is already soluble in the mobile phases used. This simplifies sample preparation and reduces the potential for analytical errors. UPLC-MS, in particular, offers rapid and sensitive analysis of organic acids. nih.gov The use of tandem mass spectrometry (MS/MS) in LC-MS systems can further enhance selectivity and provide structural information for unambiguous compound identification. nih.govnih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization is primarily employed to increase its volatility for GC analysis and to enhance detection sensitivity in both GC and LC. youtube.comphenomenex.com

Silylation Approaches (e.g., Tert-Butyl Dimethylsilyl Derivatives) for Carboxylic Acids

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. phenomenex.comnih.gov This process involves replacing the acidic proton of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. phenomenex.com

The formation of tert-butyldimethylsilyl (TBDMS) esters significantly increases the volatility and thermal stability of the carboxylic acid, making it amenable to GC analysis. nih.govnist.govnist.gov TBDMS derivatives are generally more stable than their TMS counterparts. nih.gov The derivatization reaction is typically carried out using a silylating reagent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) in the presence of a catalyst. lmaleidykla.lt

The resulting TBDMS ester of this compound can then be readily analyzed by GC-MS, providing sharp chromatographic peaks and characteristic mass spectra for identification and quantification.

Development and Optimization of Other Derivatizing Reagents and Reaction Conditions

Beyond silylation, a variety of other derivatization reagents have been developed to enhance the analysis of carboxylic acids. nih.gov The choice of reagent and reaction conditions is crucial for achieving high derivatization yields and stable derivatives. nih.gov

For HPLC analysis with fluorescence detection, reagents that introduce a fluorophore to the carboxylic acid molecule can dramatically increase sensitivity. nih.gov Examples of such reagents include:

Anthryldiazomethane (ADAM): Reacts with carboxylic acids to form highly fluorescent esters. thermofisher.com

Coumarin-based reagents: These also form fluorescent derivatives with carboxylic acids. nih.gov

For LC-MS analysis, derivatization can be used to improve ionization efficiency. researchgate.net Reagents that introduce a permanently charged group or a group that is easily ionizable can enhance the signal in the mass spectrometer. nih.gov

Optimization of the derivatization reaction involves several factors:

Solvent: The reaction is often carried out in an aprotic solvent. lmaleidykla.lt

Temperature and Time: The reaction conditions are optimized to ensure complete derivatization without degradation of the analyte. youtube.com

Catalyst: Catalysts may be used to increase the reaction rate. phenomenex.com

The development of new derivatizing agents continues to be an active area of research, aiming for faster reactions, higher yields, and more stable derivatives for a wide range of carboxylic acids. nih.gov

Elemental Analysis and Microanalytical Techniques for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing crucial information for verifying its purity and empirical formula. azom.comwikipedia.org For an organic compound like this compound (C₁₀H₁₆O₂), elemental analysis would determine the mass percentages of carbon, hydrogen, and oxygen. velp.comeltra.com

The most common method for elemental analysis is combustion analysis. azom.com In this technique, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and measured. From the masses of CO₂ and H₂O produced, the percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is often determined by difference.

The results of the elemental analysis are then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. wikipedia.org An accepted deviation is typically within 0.3%. wikipedia.org

Microanalytical techniques, which require only a very small amount of sample, are often employed for elemental analysis. These methods are highly accurate and are an essential tool in the characterization of newly synthesized compounds. eolss.net

**Table 2: Theoretical Elemental Composition of this compound (C₁₀H₁₆O₂) **

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage Composition
Carbon (C)12.0110120.171.39%
Hydrogen (H)1.0081616.1289.59%
Oxygen (O)16.00232.0019.02%
Total 168.228 100.00%

Future Directions and Emerging Research Avenues for 4 Cyclohex 1 En 1 Yl Butanoic Acid Research

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The synthesis of 4-(cyclohex-1-en-1-yl)butanoic acid and its derivatives presents a notable chemical challenge, primarily due to the tetrasubstituted double bond within the cyclohexene (B86901) ring. Future research will likely prioritize the development of synthetic methods that are not only efficient but also stereoselective and sustainable.

Modern synthetic chemistry has seen a significant push towards methods that can create complex molecules with high precision. rsc.org For a molecule like this compound, controlling the geometry of the double bond and any stereocenters that might be introduced in its derivatives is crucial. Advanced strategies could involve novel catalytic systems that can facilitate the stereoselective synthesis of highly substituted alkenes. rsc.org Furthermore, the development of synthetic routes from readily available starting materials using environmentally benign reagents and conditions will be a key focus. One potential approach could be the oxidative cleavage of a carbon-carbon double bond in a precursor molecule using reagents like potassium permanganate (B83412), followed by further modifications to yield the desired butanoic acid derivative. youtube.com

Exploration of Undiscovered Reactivity Profiles and Catalytic Systems

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the cyclohexene ring. The carboxylic acid group can undergo a variety of transformations, such as esterification, amidation, and reduction. libretexts.org Future research will likely delve into leveraging this reactivity to synthesize a range of functional derivatives with potential applications in various fields.

The cyclohexene moiety, with its tetrasubstituted double bond, offers a platform for a range of addition reactions. The development of new catalytic systems will be essential to control the regioselectivity and stereoselectivity of these transformations. For instance, catalytic hydrogenation could yield the corresponding saturated cyclohexylbutanoic acid, while catalytic oxidation could lead to the formation of diols or other oxygenated derivatives. The intramolecular addition of the carboxylic acid group to the alkene, known as lactonization, could be initiated by electrophilic species to form bicyclic lactones, which are valuable structural motifs in natural products and pharmaceuticals. libretexts.org

Integration of Advanced Computational Predictions and Machine Learning in Reaction Design and Optimization

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. biointerfaceresearch.comresearchgate.net For this compound, these tools can be employed to predict its physicochemical properties, reactivity, and spectral data. Density Functional Theory (DFT) calculations, for example, can be used to determine the molecule's optimized geometry, electronic properties, and vibrational frequencies. biointerfaceresearch.comresearchgate.net This information can provide valuable insights into its stability and potential reaction pathways.

Moreover, computational modeling can be used to design and optimize synthetic routes. By simulating reaction mechanisms and predicting transition state energies, researchers can identify the most promising reaction conditions and catalysts. Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, thereby accelerating the discovery of novel synthetic methodologies for this compound and its derivatives. Computational studies on related amino acid structures have already demonstrated the power of these methods in exploring conformational preferences and helical folding, which could be relevant for derivatives of this compound. researchgate.net

Below is a hypothetical data table illustrating the types of computational predictions that could be generated for this compound.

Computational MethodProperty PredictedPredicted Value
DFT (B3LYP/6-31G)HOMO Energy-6.5 eV
DFT (B3LYP/6-31G)LUMO Energy-0.8 eV
DFT (B3LYP/6-31G*)Dipole Moment2.1 D
QSAR ModelAqueous Solubility-2.5 logS

Potential Roles in Supramolecular Chemistry and Materials Science

The carboxylic acid group of this compound makes it an interesting building block for supramolecular chemistry and materials science. Carboxylic acids are known to form strong hydrogen bonds, leading to the self-assembly of dimers or larger aggregates. nih.govnih.gov This property could be exploited to construct well-defined supramolecular structures, such as liquid crystals, gels, or molecular capsules.

The cyclohexene ring provides a rigid and hydrophobic component, which can influence the packing and properties of the resulting materials. By modifying the carboxylic acid group or introducing other functional groups onto the cyclohexene ring, it should be possible to tune the self-assembly behavior and create materials with tailored properties. For example, the incorporation of photoresponsive or redox-active moieties could lead to the development of "smart" materials that respond to external stimuli. The amphiphilic nature of such molecules, with a hydrophilic carboxylic acid head and a hydrophobic cyclohexene tail, could also lead to the formation of micelles or monolayers in aqueous solutions. libretexts.org

The potential for creating novel materials is further highlighted by research into related structures. For instance, the synthesis of complex indole-cyclohexene conjugates has been shown to yield compounds with potential anti-inflammatory activities, suggesting that derivatives of this compound could also be explored for biological applications. acs.org

The following table outlines potential research directions in materials science for this compound.

Research AreaPotential ApplicationRationale
Polymer ChemistryMonomer for specialty polymersThe vinyl group and carboxylic acid offer sites for polymerization.
Supramolecular GelsStimuli-responsive materialsCarboxylic acid-driven self-assembly combined with the rigid cyclohexene core.
Liquid CrystalsDisplay technologiesAnisotropic shape of the molecule could favor liquid crystalline phases.
Drug DeliveryEncapsulation of hydrophobic drugsAmphiphilic nature could lead to micelle formation.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Cyclohex-1-en-1-yl)butanoic acid with high purity?

  • Methodological Answer : The synthesis typically involves conjugate addition or cyclization strategies. For example, a modified Horner-Wadsworth-Emmons reaction can introduce the cyclohexenyl moiety to a butanoic acid backbone. Key steps include:
  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively removes unreacted starting materials and byproducts. Recrystallization in ethanol/water mixtures enhances purity .
  • Validation : Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies the cyclohexenyl proton environment (δ 5.6–5.8 ppm for vinyl protons) and carboxylic acid proton (δ 12.1 ppm, broad). ¹³C NMR confirms carbonyl (δ ~170 ppm) and olefinic carbons (δ ~125–130 ppm) .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (carboxylic acid O-H) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 181.1234 (calculated for C₁₀H₁₄O₂) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : While specific GHS data for this compound is limited, analogous carboxylic acids (e.g., 2-(4-Cyclohexylphenyl)butanoic acid) suggest:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .
  • Storage : Keep at 2–8°C in airtight containers to minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:
  • Reactivity Sites : The α,β-unsaturated carbonyl system is electrophilic, with Fukui indices highlighting susceptibility to nucleophilic attack .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for water or DMSO) to simulate reaction environments .
  • Validation : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers resolve discrepancies in reported biological activities of derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:
  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HeLa) and control for pH/temperature .
  • SAR Studies : Compare derivatives (e.g., 2CA4MBA, 2CA3MBA) to identify critical functional groups .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, applying funnel plots to assess publication bias .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer : Chiral catalysts or auxiliaries enhance enantiomeric excess (ee):
  • Catalysts : Use (R)-BINAP or Jacobsen’s salen complexes for asymmetric hydrogenation .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) resolve enantiomers, with mobile phases of hexane/isopropanol (95:5) .
  • Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) improves ee to >98% .

Data Contradiction Analysis

Q. How should conflicting spectral data for this compound be addressed?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • NMR vs. IR : Confirm carbonyl presence via both ¹³C NMR (δ ~170 ppm) and IR (1700 cm⁻¹). Discrepancies may indicate impurities .
  • Reference Standards : Compare with certified reference materials (e.g., NIST SRM 84) for retention times in GC-MS .
  • Collaborative Studies : Share raw data (e.g., JCAMP-DX files) with peer labs for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.